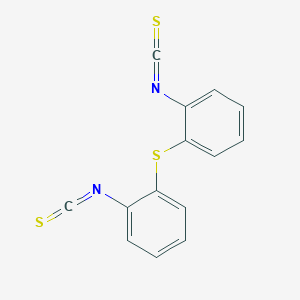
1,1'-Sulfanediylbis(2-isothiocyanatobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfanediylbis(2-isothiocyanatobenzene): is an organic compound with the molecular formula C14H8N2S3 . It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are linked by a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) typically involves the reaction of 2-isothiocyanatobenzenethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4NCS+SCl2→C6H4NCS-S-C6H4NCS+2HCl
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Addition Reactions: The isothiocyanate groups can react with amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Oxidizing Agents: Hydrogen peroxide and peracids are used for the oxidation of the sulfur atom.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for the reduction of the sulfur atom.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Scientific Research Applications
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Sulfanediylbis(2-isopropylbenzene): Similar structure but with isopropyl groups instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-chlorobenzene): Contains chlorine atoms instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-methylbenzene): Contains methyl groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) is unique due to its dual isothiocyanate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the modification of biomolecules or the synthesis of complex organic compounds .
Properties
CAS No. |
40939-90-0 |
|---|---|
Molecular Formula |
C14H8N2S3 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-isothiocyanato-2-(2-isothiocyanatophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H8N2S3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
InChI Key |
BNOZCRAPCNCNRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)SC2=CC=CC=C2N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


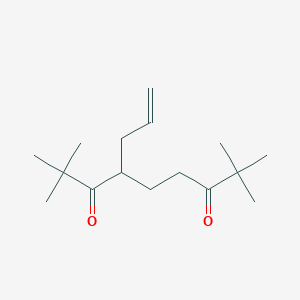
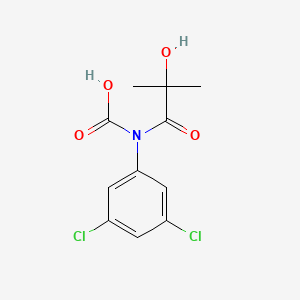

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
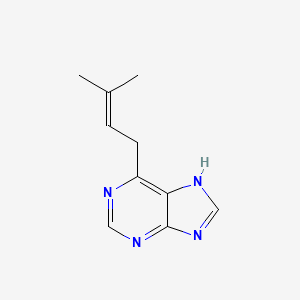
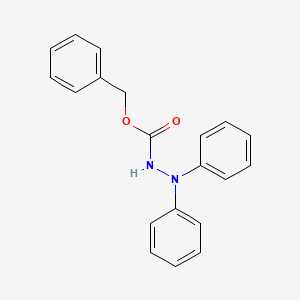
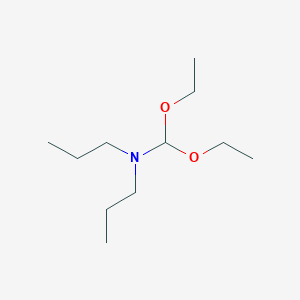
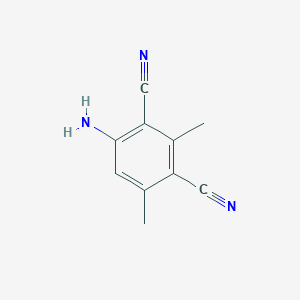
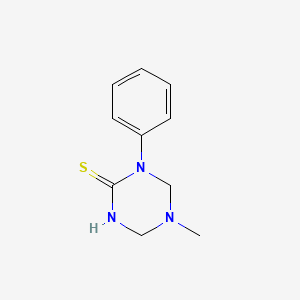
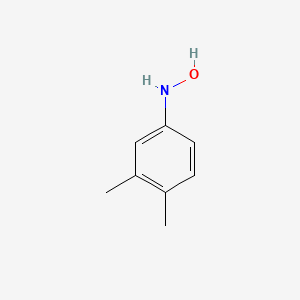
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


